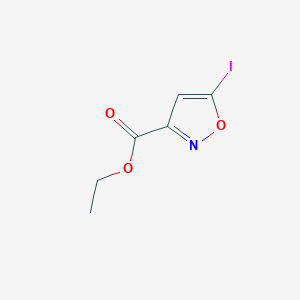

Ethyl 5-iodoisoxazole-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

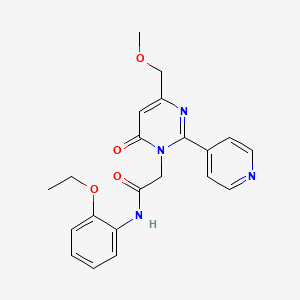

Ethyl 5-iodoisoxazole-3-carboxylate (EIIC) is a synthetic compound of the isoxazole family, which has been used in a variety of scientific research applications. It is a colorless, odorless, crystalline solid that is soluble in water, ethanol, and other organic solvents. EIIC is a very stable compound, and is not volatile or flammable, making it an ideal candidate for laboratory experiments.

Applications De Recherche Scientifique

Synthesis of Chiral 2-Aminoalkyloxazole-5-carboxylates : Ethyl 5-iodoisoxazole-3-carboxylate is used in synthesizing chiral 2-aminoalkyloxazole-5-carboxylates. These compounds are formed through N-acylation using natural and synthetic phthalimidylamino acids, followed by irradiation at 300 nm in acetone, as demonstrated in various studies (Cox, Prager, Svensson, & Taylor, 2003).

Photolysis and Carbene Capture : Photolysis of ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate at 300 nm leads to the formation of a carbene, which is captured efficiently by various ions and molecules. This reaction does not involve hydrogen abstraction or interaction with double bonds (Ang, Prager, & Williams, 1995).

Applications in Peptide Synthesis : The use of isoxazolium salts, particularly N-ethyl-5-phenylisoxazolium-3′-sulfonate, in the synthesis of peptides is an important application. Carboxylates react with these salts to yield enol esters, facilitating peptide formation under mild conditions (Woodward, Olofson, & Mayer, 1966).

Biomimetic Synthesis of α-Cyclopiazonic Acid : Ethyl 5-hydroxymethyl-3-methylisoxazole-4-carboxylate, synthesized from ethyl acetoacetate, serves as a precursor in the biomimetic synthesis of α-cyclopiazonic acid. This process involves multiple steps, including conversion to bromide and reaction with tetrahydrothiophene (Moorthie, McGarrigle, Stenson, & Aggarwal, 2007).

Synthesis of Corrosion Inhibitors : Ethyl 5-iodoisoxazole-3-carboxylate derivatives have been explored for their corrosion inhibition properties on mild steel. These inhibitors show high efficiency and are studied using various spectroscopy and microscopy techniques (Dohare, Ansari, Quraishi, & Obot, 2017).

Synthesis of Partially Hydrogenated Pyrazolo[3,4-b]pyridin-3-ones : Ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate undergoes selective cyclocondensation with 1,3-dicarbonyl compounds, leading to the formation of ethyl 3-oxo-1,2-dihydro-pyrazolo[3,4-b]pyridine-1-carboxylates. These compounds are valuable intermediates in organic synthesis (Lebedˈ, Mozgovaya, Kos, & Vovk, 2012).

Propriétés

IUPAC Name |

ethyl 5-iodo-1,2-oxazole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6INO3/c1-2-10-6(9)4-3-5(7)11-8-4/h3H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJMQZWNVBFOPTL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NOC(=C1)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6INO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-iodoisoxazole-3-carboxylate | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(Z)-thiophen-2-ylmethylideneamino]-2,5-bis(2,2,2-trifluoroethoxy)benzamide](/img/structure/B2585477.png)

![1-(4-bromophenyl)-3-{[3-(trifluoromethyl)benzyl]sulfanyl}-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B2585481.png)

![N-(4-ethylphenyl)-2-(3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)

![5-methyl-9-(3-phenylpropyl)-3-(p-tolyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2585487.png)